molecular formula C8H12F2O3 B2455471 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 1206678-19-4

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B2455471
CAS No.: 1206678-19-4
M. Wt: 194.178
InChI Key: JFRRPAFKKKNPOA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H12F2O3 It is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the cyclohexane ring followed by the carboxylation of the ring. One common method involves the reaction of cyclohexanol with difluoromethyl ether in the presence of a strong acid catalyst to form the difluoromethoxycyclohexane intermediate. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods often involve optimized reaction conditions to maximize yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield difluoromethoxy-substituted cyclohexanones, while reduction can produce difluoromethoxy-substituted cyclohexanols .

Scientific Research Applications

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-Fluorocyclohexane-1-carboxylic acid: Contains a single fluorine atom instead of a difluoromethoxy group.

    Cyclohexane-1-carboxylic acid: Lacks the difluoromethoxy group entirely.

Uniqueness

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-(difluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRPAFKKKNPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940134-56-4
Record name 4-(difluoromethoxy)cyclohexane-1-carboxylic acid
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